1-cyclopentyl-4-[(2-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one
Overview
Description
1-cyclopentyl-4-[(2-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C16H26N2O2 and its molecular weight is 278.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 278.199428076 g/mol and the complexity rating of the compound is 390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Stereoselective Michael Addition
Pyrrolidine-based catalysts derived from L-proline, similar in structure to the compound of interest, have been shown to efficiently catalyze the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This process synthesizes various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, demonstrating the utility of pyrrolidine derivatives in organic synthesis (Singh et al., 2013).
Fulvene Synthesis
The condensation of carbonyl compounds with cyclopentadiene in the presence of pyrrolidine catalysts, closely related to the target compound, produces fulvenes in reasonable yields. This showcases the application of pyrrolidine derivatives in facilitating organic reactions that lead to the synthesis of important heterocyclic compounds (Coşkun & Erden, 2011).
Synthesis of 3,5-Disubstituted-2-Pyridylpyrroles
Efficient synthesis of 3,5-disubstituted and 3,4,5-trisubstituted-2-(2-pyridyl)pyrroles has been achieved through novel condensation reactions involving compounds structurally similar to the target molecule. This emphasizes the role of pyrrolidine and related compounds in the synthesis of complex heterocyclic structures that are important in various fields of chemistry (Klappa et al., 2002).
C–H Functionalization Directed by Pyrrolidinyl Groups
Pyrrolidinyl groups, akin to parts of the compound , have been used as directing groups for the β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives. This highlights the role of pyrrolidinyl-containing compounds in facilitating selective C-H bond functionalization, a key process in synthetic organic chemistry (Le et al., 2019).
Properties
IUPAC Name |
1-cyclopentyl-4-(2-methylpiperidine-1-carbonyl)pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-12-6-4-5-9-17(12)16(20)13-10-15(19)18(11-13)14-7-2-3-8-14/h12-14H,2-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOFWNZDCWKQNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2CC(=O)N(C2)C3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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